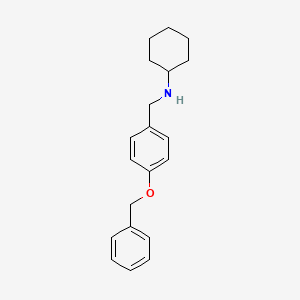
N-(4-(Benzyloxy)benzyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Benzyloxy)benzyl)cyclohexanamine is an organic compound that features a cyclohexylamine group attached to a benzyloxybenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)cyclohexanamine typically involves the following steps:
Aza-Michael Addition: The initial step involves the asymmetric aza-Michael addition of a chiral amide to a methyl cyclohex-1-en-carboxylate, resulting in the formation of a β-amino ester.
Hydrolysis: The β-amino ester undergoes hydrolysis to yield the corresponding carboxylic acid.
Barton Decarboxylation: The carboxylic acid is then subjected to Barton decarboxylation to produce the desired amine.
Industrial Production Methods
化学反应分析
Types of Reactions
N-(4-(Benzyloxy)benzyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Typical reagents include acyl chlorides and alkyl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted amines.
科学研究应用
N-(4-(Benzyloxy)benzyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuropharmacological properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various in vitro assays to study its effects on cellular pathways and neurotransmission.
作用机制
The mechanism of action of N-(4-(Benzyloxy)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound binds to the active site of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
相似化合物的比较
Similar Compounds
- N-(4-(Chlorobenzyl)oxy)benzyl)cyclohexanamine
- trans-4-(Benzyloxy)cyclohexanamine
- 4-Benzyloxybenzoic acid
Uniqueness
N-(4-(Benzyloxy)benzyl)cyclohexanamine is unique due to its specific structural features, which confer distinct pharmacological properties
属性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
N-[(4-phenylmethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C20H25NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19,21H,2,5-6,9-10,15-16H2 |
InChI 键 |
YVRXBCBXFHCQQT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
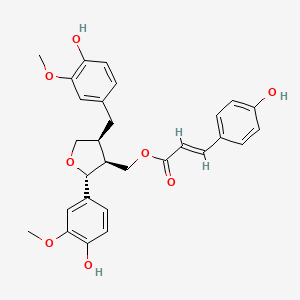
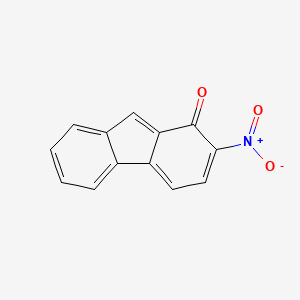

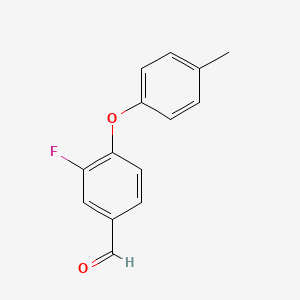
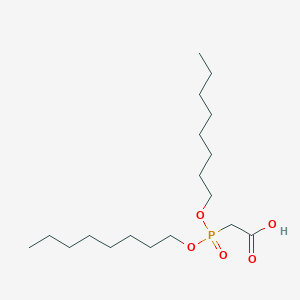
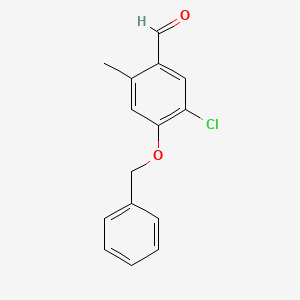
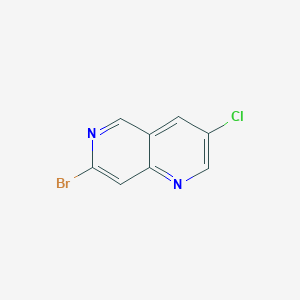
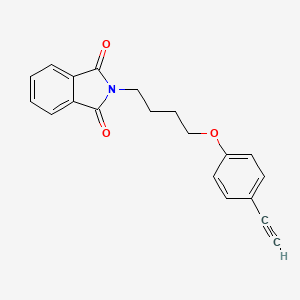
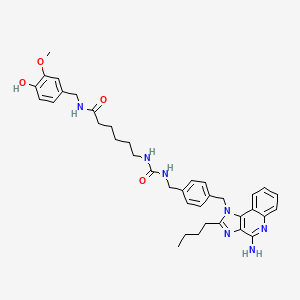
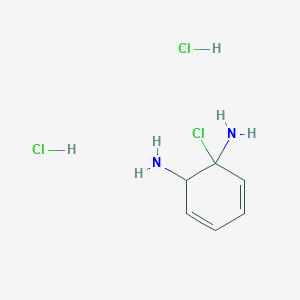

![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)

